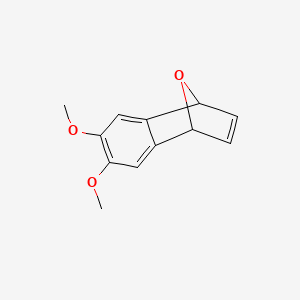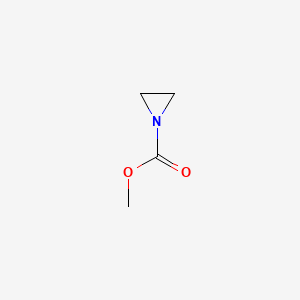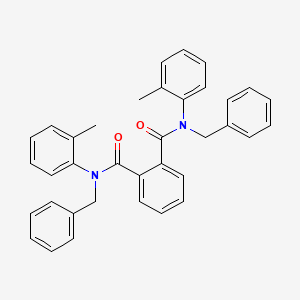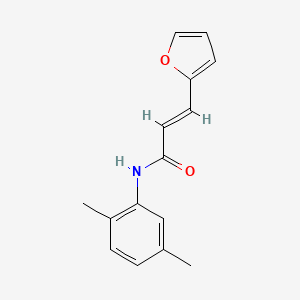![molecular formula C13H24O B11953492 1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether CAS No. 1134328-24-7](/img/structure/B11953492.png)
1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry. Its molecular formula is C13H22O, and it is known for its stability and reactivity under specific conditions.
Vorbereitungsmethoden
The synthesis of 1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether involves several steps:
Synthetic Routes: The primary synthetic route involves the reaction of 1,6-dimethylbicyclo[4.1.0]hept-7-yl methanol with ethyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions to ensure complete conversion.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using nitrogen or argon gas, to prevent oxidation. The temperature is maintained at around 80-100°C for several hours.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as palladium on carbon can also be employed to facilitate the reaction.
Analyse Chemischer Reaktionen
1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated ethers.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted ethers.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The reactions are usually carried out under controlled temperatures and inert atmospheres.
Major Products: The major products formed include ketones, carboxylic acids, and substituted ethers, depending on the type of reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, it is used to study the effects of bicyclic compounds on cellular processes. Its stability and reactivity make it suitable for various biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a scaffold for drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for medicinal chemistry.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of 1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, leading to changes in cellular processes. Its bicyclic structure allows it to fit into specific binding sites, modulating the activity of target proteins.
Pathways Involved: The pathways involved include signal transduction pathways, where the compound acts as a modulator of enzyme activity. It can also influence gene expression by interacting with transcription factors.
Vergleich Mit ähnlichen Verbindungen
1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,6-dimethylbicyclo[4.1.0]hept-3-ene and 1,6-dimethylbicyclo[4.1.0]hept-4-en-3-ol share similar structural features.
Uniqueness: The uniqueness of this compound lies in its ether linkage, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
1134328-24-7 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
7-(1-ethoxyethyl)-1,6-dimethylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H24O/c1-5-14-10(2)11-12(3)8-6-7-9-13(11,12)4/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
YFVNZQFNMOENJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)C1C2(C1(CCCC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11953486.png)


